
4-Nitrophenyl acetate
Overview
Description
4-Nitrophenyl acetate is an organic compound with the molecular formula C8H7NO4. It is commonly used as a substrate in enzymatic assays to measure esterase and lipase activity. The compound is characterized by a nitro group attached to a phenyl ring, which is further connected to an acetate group. This structure makes it a valuable tool in biochemical research, particularly in the study of enzyme kinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl acetate can be synthesized through the esterification of 4-nitrophenol with acetic acid. This reaction is typically catalyzed by an acid or a base. One common method involves the use of immobilized lipase from Bacillus coagulans in n-heptane, achieving approximately 90% conversion at 65°C in 3 hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of molecular sieves to immobilize the enzyme, enhancing the efficiency and reusability of the catalyst. This method allows for continuous production and easy purification of the product .
Chemical Reactions Analysis
Hydrolysis Reactions
4-NPA undergoes hydrolysis in aqueous and organic-aqueous media, producing 4-nitrophenol and acetate. The reaction is catalyzed by nucleophiles, bases, and enzymes:
Base-Catalyzed Hydrolysis
- Mechanism : Alkaline hydrolysis proceeds via nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate followed by cleavage of the ester bond .
- Kinetics :
Enzymatic Hydrolysis
- Trypsin-Catalyzed :
- Lipase-Catalyzed :
Nucleophilic Substitutions
4-NPA reacts with α-nucleophiles (e.g., oximates, amines) and metal complexes:
Reactions with Oximes and Triazines
- Oximate Nucleophiles :
- Triazine Derivatives :
Zinc Hydroxide Complex
Esterification
- Lipase-mediated synthesis from 4-nitrophenol and acetic acid achieves 88.6% yield in n-heptane (65°C, 3 h) .
Enzyme Activity Assays
- Used to quantify esterase, subtilisin, and acetylcholinesterase activity via 4-nitrophenol release () .
Thermodynamic and Kinetic Data
Competing Pathways and Side Reactions
- Spontaneous Hydrolysis : 4-NPA decomposes in water with a rate of at 22°C .
- Oxidative Degradation : Reacts with oxidizing agents (e.g., HNO) to form nitro derivatives .
Mechanistic Insights
Scientific Research Applications
Substrate for Enzymatic Assays
4-Nitrophenyl acetate is widely used as a substrate in enzymatic assays, particularly for measuring esterase and lipase activities. The hydrolysis of 4-NPA releases p-nitrophenol, which can be quantified spectrophotometrically, allowing for the determination of enzyme activity.
Enzyme Type | Application |
---|---|
Esterases | Hydrolysis of 4-NPA to measure activity levels . |
Lipases | Used in assays to evaluate lipase activity . |
Peptide Cleavage
The compound is utilized in peptide chemistry, specifically for the reductive cleavage of methionine-containing peptides when combined with iodoacetic acid. This application is critical in protein sequencing and modification studies .
Biocatalysis
Recent studies have focused on designing novel esterases that demonstrate significant lytic activity towards p-nitrophenyl acetate. These engineered enzymes are intended for use in industrial applications where traditional enzymes may not perform adequately due to harsh conditions .
Case Study 1: Esterase Activity Measurement
In a study investigating the efficacy of a newly designed esterase, researchers utilized 4-NPA as a substrate to confirm the enzyme's activity. The results indicated that the engineered esterase exhibited enhanced lytic activity compared to natural counterparts, highlighting its potential for industrial applications .
Case Study 2: Human Serum Albumin Hydrolysis
Research into the pseudo-enzymatic hydrolysis of this compound by human serum albumin (HSA) demonstrated that HSA possesses inherent esterase-like activity. This study provided insights into the kinetics of hydrolysis and the role of specific amino acids in catalysis, revealing that HSA can serve as a model for studying enzyme mechanisms in biological systems .
Comparative Analysis of Hydrolysis Rates
The hydrolysis rates of various substrates, including 4-NPA, were compared in different experimental setups. The following table summarizes findings from several studies:
Mechanism of Action
The mechanism of action of 4-nitrophenyl acetate involves its hydrolysis by esterases and lipases. The enzyme catalyzes the cleavage of the ester bond, resulting in the formation of 4-nitrophenol and acetic acid. This reaction can be monitored by measuring the absorbance of 4-nitrophenol at 405 nm, providing insights into enzyme activity and kinetics .
Comparison with Similar Compounds
4-Nitrophenyl phosphate: Used as a substrate for alkaline phosphatase.
4-Nitrophenyl β-D-glucopyranoside: Used in glycosidase assays.
4-Nitrophenyl palmitate: Used in lipase activity assays
Uniqueness: 4-Nitrophenyl acetate is unique due to its specific use in esterase and lipase assays. Its structure allows for easy monitoring of enzymatic reactions, making it a valuable tool in biochemical research. Compared to similar compounds, it offers distinct advantages in terms of substrate specificity and reaction conditions .
Biological Activity
4-Nitrophenyl acetate (pNPA) is an important compound widely studied for its biological activity, particularly as a substrate in enzymatic reactions. Its hydrolysis by various enzymes has been the focus of numerous studies, revealing insights into enzyme kinetics, catalytic mechanisms, and potential applications in biochemistry and pharmacology.
Chemical Structure and Properties
This compound is a phenyl acetate derivative characterized by a nitro group at the para position of the aromatic ring. Its chemical formula is and it serves as a model substrate for studying esterases and other hydrolases.
Enzymatic Hydrolysis
Mechanism of Hydrolysis
The hydrolysis of this compound is typically catalyzed by serine hydrolases, including esterases and lipases. The reaction follows a Michaelis-Menten mechanism, where the substrate binds to the enzyme's active site, forming a transient enzyme-substrate complex that subsequently leads to product formation and enzyme regeneration.
Kinetic Studies
A notable study examined the kinetics of pNPA hydrolysis catalyzed by α-chymotrypsin in the presence of polyethylene glycol (PEG). The addition of PEG enhanced the reaction rate, suggesting that macromolecular crowding can influence enzymatic activity. The Michaelis constant () was observed to decrease with increasing PEG concentration, indicating improved substrate binding under crowded conditions .
Case Studies
-
De Novo Designed Esterase
A study reported the design of a novel esterase with significant activity towards pNPA. The engineered enzyme exhibited a catalytic efficiency markedly higher than that of commercial esterases. The activity was quantitatively assessed, revealing a specific activity of protein under optimized conditions . The study highlighted the importance of specific amino acid residues in the enzyme's active site for its catalytic function.Enzyme Variant Activity (U/g protein) Designed Enzyme 31.035 ± 0.107 S307A N.A. H174A N.A. E118A 1.001 ± 0.016 K308A 8.914 ± 1.497 F309A 5.402 ± 2.050 -
Carbonic Anhydrase III Catalysis
Another investigation focused on the hydrolysis of pNPA catalyzed by carbonic anhydrase III from bovine skeletal muscle. This study provided insights into how variations in enzyme structure can affect substrate specificity and catalytic efficiency .
Applications in Research and Industry
This compound is not only used as a substrate in biochemical assays but also serves as a model compound for studying enzyme mechanisms relevant to drug metabolism and environmental bioremediation processes.
Properties
IUPAC Name |
(4-nitrophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUUDNIGJSLPSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061191 | |
Record name | Acetic acid, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
Record name | 4-Nitrophenyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20076 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00186 [mmHg] | |
Record name | 4-Nitrophenyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20076 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
830-03-5 | |
Record name | 4-Nitrophenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=830-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 4-nitrophenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-ACETOXYNITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I902J0QH9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.